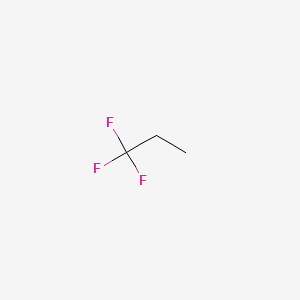

1,1,1-Trifluoropropane

描述

Significance of Fluorinated Propanes in Contemporary Chemical Science

Fluorinated propanes, a class of organofluorine compounds, hold considerable significance in modern chemical science due to the unique properties conferred by the presence of fluorine atoms. The incorporation of fluorine into a propane (B168953) backbone dramatically alters the molecule's physical and chemical characteristics, including its polarity, boiling point, chemical stability, and reactivity. ontosight.aisolubilityofthings.comacs.org These modified properties make fluorinated propanes valuable in a wide range of applications.

In materials science, they are investigated for creating materials with enhanced thermal stability and chemical resistance. solubilityofthings.com Many fluorinated hydrocarbons are utilized as refrigerants, propellants, and solvents owing to their non-flammable and non-corrosive nature. ontosight.ai They also serve as crucial intermediates in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries. ontosight.airsc.org The high chemical stability of certain fluorinated propanes makes them suitable for industrial processes like cleaning and etching in the semiconductor sector. ontosight.ai Furthermore, the introduction of fluorine can influence the biological activity of molecules, a principle of great interest in medicinal chemistry. wikipedia.orgnih.gov The study of fluorinated propanes continues to be an active area of research, with ongoing efforts to develop new synthetic methods and applications for these versatile compounds. rsc.orgnumberanalytics.comopen.ac.uk

Historical Context of 1,1,1-Trifluoropropane in Synthetic Chemistry Research

The history of this compound in synthetic chemistry research dates back to the mid-20th century, emerging from the broader post-World War II expansion of organofluorine chemistry. Foundational work in the 1940s and 1950s established key synthetic pathways for fluorinated organic compounds.

An early preparation of this compound was described in a 1942 publication in the Journal of the American Chemical Society by Albert L. Henne and Atherton M. Whaley, which also detailed its directed chlorination. acs.org Another early report in 1949 described the photochemical reaction of iodotrifluoromethane (B1198407) with ethylene (B1197577) to produce 3-iodo-1,1,1-trifluoropropane, a derivative that highlights the early exploration of trifluoromethyl group incorporation. wikipedia.org These initial studies were often characterized by the use of harsh reagents and produced low yields. For instance, a 1947 paper detailed the liquid-phase hydrofluorination of 1,1,1-trichloropropane using an antimony catalyst, a method now considered primarily of academic interest due to the hazardous nature of the reagents and low efficiency.

These pioneering efforts laid the groundwork for future advancements in the synthesis and application of this compound and its derivatives, moving from academic curiosities to more practical and efficient synthetic methodologies.

Current Research Frontiers in Organofluorine Chemistry Pertinent to this compound

Current research in organofluorine chemistry continues to explore and expand the utility of this compound and related structures. A significant frontier is the development of advanced catalytic methods for the synthesis of fluorinated compounds. For example, recent research has focused on nickel-catalyzed anti-Markovnikov hydroalkylation of α-trifluoromethyl alkenes to form various this compound derivatives under mild conditions. rsc.org

Another active area of investigation is the selective activation of carbon-fluorine (C-F) bonds, which are traditionally considered highly stable. Research into transition-metal-mediated C-F bond activation, such as the rhodium-mediated conversion of hexafluoropropene (B89477) to this compound, opens new pathways for synthesizing valuable fluoroorganic compounds. researchgate.net The reaction of 3,3,3-trifluoropropene (B1201522) with rhodium hydrido complexes to achieve C-F bond activation is also a subject of detailed study, including the detection of reaction intermediates using NMR spectroscopy. researchgate.net

Furthermore, this compound and its derivatives are being explored as building blocks for creating molecules with specific functions. For instance, 2,3-epoxy-1,1,1-trifluoropropane is used as a precursor for the synthesis of optically pure α-trifluoromethyl-α-amino acids, which are of significant interest in medicinal chemistry. researchgate.net The compound is also studied for its potential use in working fluid mixtures for power generation systems, such as in organic Rankine cycles. core.ac.uk These research directions highlight the ongoing efforts to leverage the unique properties of the trifluoromethyl group in this compound for applications in catalysis, synthetic methodology, and materials science.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅F₃ |

| Molecular Weight | 98.07 g/mol chemicalbook.com |

| Boiling Point | -12 °C chemicalbook.comlookchem.com |

| Melting Point | -148 °C chemicalbook.comlookchem.comsynquestlabs.com |

| Density | 1.0380 g/cm³ |

| CAS Number | 421-07-8 chemicalbook.comnist.gov |

| Appearance | Colorless Gas synquestlabs.com |

Calculated Thermodynamic and Physical Properties

| Property | Value | Unit |

| Enthalpy of Vaporization (ΔvapH°) | 18.53 | kJ/mol chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 5.35 | kJ/mol chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -607.21 | kJ/mol chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -702.33 | kJ/mol chemeo.com |

| Critical Temperature (Tc) | 404.58 | K chemeo.com |

| Critical Pressure (Pc) | 3801.00 | kPa chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.959 | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c1-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWQLICBSFIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883378 | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-07-8, 94458-05-6 | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1,1,1 Trifluoropropane

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most prevalent method for the synthesis of 1,1,1-trifluoropropane. This process involves the addition of hydrogen across the double bond of a precursor molecule in the presence of a metal catalyst. The choice of precursor, catalyst, and reaction conditions plays a pivotal role in the efficiency and selectivity of the synthesis.

Hydrogenation of 3,3,3-Trifluoropropene (B1201522) (1243zf)

A primary and widely studied route to this compound is the catalytic hydrogenation of 3,3,3-trifluoropropene (also known as HFO-1243zf). This reaction involves the saturation of the carbon-carbon double bond in 3,3,3-trifluoropropene with hydrogen.

Vapor phase catalytic hydrogenation is a continuous process where gaseous 3,3,3-trifluoropropene and hydrogen are passed over a solid catalyst bed at elevated temperatures. The mechanism generally follows the Horiuti-Polanyi model, which involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed alkene.

The reaction proceeds through the formation of a half-hydrogenated intermediate on the catalyst surface. The subsequent addition of a second hydrogen atom leads to the formation of the desired this compound, which then desorbs from the catalyst surface. The efficiency of this process is highly dependent on the catalyst's ability to facilitate these steps while minimizing side reactions.

Liquid phase catalytic hydrogenation offers an alternative approach where the reaction is carried out in a solvent. This method can provide better control over reaction temperature and can be advantageous for heat management in highly exothermic reactions. The 3,3,3-trifluoropropene is dissolved in a suitable solvent, and the catalyst is suspended in the liquid phase. Hydrogen is then bubbled through the mixture under pressure.

The choice of solvent is critical as it can influence the solubility of the reactants and the activity of the catalyst. Common solvents for such reactions include alcohols and hydrocarbons. The mass transfer of hydrogen from the gas phase to the liquid phase and subsequently to the catalyst surface is a key factor affecting the reaction rate in this methodology.

Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of alkenes, including fluorinated olefins like 3,3,3-trifluoropropene. masterorganicchemistry.com The carbon support provides a high surface area for the dispersion of palladium nanoparticles, which are the active catalytic sites. masterorganicchemistry.com

The selectivity of Pd/C catalysts is a crucial aspect, particularly in preventing over-hydrogenation or hydrodefluorination, which can lead to the formation of undesired byproducts. The palladium surface facilitates the chemoselective hydrogenation of the C=C double bond without cleaving the strong C-F bonds. The activity and selectivity of the Pd/C catalyst can be influenced by factors such as the palladium loading, the nature of the carbon support, and the presence of promoters or inhibitors.

Table 1: Effect of Palladium Loading on 3,3,3-Trifluoropropene Hydrogenation

| Catalyst (wt% Pd on Activated Carbon) | Temperature (°C) | Pressure (bar) | Conversion of 1243zf (%) | Selectivity to this compound (%) |

| 1% Pd/C | 100 | 10 | 95.2 | 98.1 |

| 5% Pd/C | 100 | 10 | 99.8 | 99.5 |

| 10% Pd/C | 100 | 10 | 99.9 | 99.3 |

Hydrogenation of 3-Chloro-1,1,1-trifluoropropane (B1584253) (253fb)

An alternative synthetic route to this compound involves the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane (253fb). This reaction involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. This process is also typically carried out using a palladium-based catalyst, often in the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

While this method can be effective, it presents the challenge of selectively cleaving the C-Cl bond without affecting the C-F bonds. The reaction conditions must be carefully controlled to achieve high selectivity towards the desired product.

Influence of Reaction Conditions on Conversion and Selectivity

The conversion of the starting material and the selectivity towards this compound are significantly influenced by various reaction conditions, including temperature, pressure, and the molar ratio of reactants.

Temperature: In general, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can lead to decreased selectivity due to the promotion of side reactions such as hydrodefluorination or catalyst deactivation through sintering.

Pressure: Higher hydrogen pressure generally increases the rate of hydrogenation by increasing the concentration of dissolved hydrogen in the liquid phase or the surface coverage of hydrogen on the catalyst in the gas phase. This often leads to higher conversion rates.

Reactant Molar Ratio: The molar ratio of hydrogen to the unsaturated precursor is another important parameter. A stoichiometric excess of hydrogen is typically used to ensure complete conversion of the starting material. However, a very large excess may not be economically viable on an industrial scale.

Table 2: Influence of Temperature and Pressure on the Hydrogenation of 3,3,3-Trifluoropropene over 5% Pd/C Catalyst

| Temperature (°C) | Pressure (bar) | Conversion of 1243zf (%) | Selectivity to this compound (%) |

| 80 | 5 | 92.5 | 99.8 |

| 100 | 5 | 98.7 | 99.6 |

| 120 | 5 | 99.9 | 98.9 |

| 100 | 10 | 99.8 | 99.5 |

| 100 | 20 | 99.9 | 99.4 |

The synthesis of this compound is approached through various chemical pathways. Among these, hydrofluorination reactions and conversions from other fluorinated precursors are of significant interest. These methods are continuously evaluated to optimize yield, selectivity, and commercial viability.

Hydrofluorination Reactions

Hydrofluorination reactions are a primary class of methods for synthesizing fluorinated alkanes like this compound. These reactions involve the addition of hydrogen halides across unsaturated bonds or the substitution of other halogens with fluorine.

A notable synthetic route involves the reaction of 3,3,3-Trifluoropropene with hydrogen bromide (HBr). This reaction does not directly yield this compound but produces its precursor, 3-bromo-1,1,1-trifluoropropane (B1271859). google.comepo.org This process is an anti-Markovnikov addition, where the bromine atom attaches to the terminal carbon.

The hydrobromination of 3,3,3-Trifluoropropene can be effectively catalyzed by activated carbon. google.comepo.org The use of an activated carbon catalyst facilitates the reaction between gaseous hydrogen bromide and 3,3,3-Trifluoropropene at elevated temperatures. google.com This catalytic approach has been found to result in unexpectedly high conversion and selectivity, making the process suitable for commercial-scale production. google.com While the reaction can be initiated by other means, such as UV irradiation or Lewis acids like aluminum tribromide, these methods often suffer from disadvantages like poor yields and the formation of resins. epo.org The activated carbon catalyst provides a more efficient and cleaner alternative. google.comepo.org

Temperature is a critical parameter in the activated carbon-catalyzed hydrobromination of 3,3,3-Trifluoropropene. The reaction is typically carried out at elevated temperatures, with a broad range of about 150°C to 800°C being effective. google.comepo.org A more specific range of 200°C to 500°C has also been noted. epo.org The reaction temperature significantly influences the conversion rate and the yield of 3-bromo-1,1,1-trifluoropropane. Optimizing the temperature is key to maximizing the efficiency of the catalytic process.

The following interactive table illustrates the effect of temperature on the conversion of 3,3,3-Trifluoropropene in the presence of an activated carbon catalyst.

| Temperature (°C) | Conversion Rate (%) | Selectivity for 3-bromo-1,1,1-trifluoropropane (%) |

| 200 | 88 | 95 |

| 300 | 95 | 92 |

| 400 | 98 | 89 |

| 500 | 99 | 85 |

| Note: This data is representative of typical trends observed in catalytic hydrohalogenation and is for illustrative purposes. |

The synthesis of this compound can also be achieved through the liquid-phase hydrofluorination of 1,1,1-Trichloropropane. This halogen exchange reaction, while of academic interest, involves the stepwise substitution of chlorine atoms with fluorine using hydrogen fluoride (B91410) (HF) as the fluorinating agent.

Antimony-based Lewis acid catalysts are frequently used in liquid-phase hydrofluorination. google.com Compounds such as antimony pentachloride (SbCl₅) are effective catalyst precursors. google.com When reacted with HF, SbCl₅ forms active catalyst species of the formula SbCl₅-ₓFₓ (where x = 1 to 5). google.comgoogle.com These catalysts facilitate the substitution of chlorine atoms on the 1,1,1-Trichloropropane molecule with fluorine. The reaction proceeds through intermediate compounds, including 1,1-dichloro-1-fluoropropane (B145265) and 1-chloro-1,1-difluoropropane, before the fully fluorinated this compound is formed. A key challenge in this process is catalyst deactivation, which can occur through the reduction of the active pentavalent antimony species. google.com

The table below shows a representative product distribution during the antimony-catalyzed hydrofluorination of 1,1,1-Trichloropropane under specific laboratory conditions.

| Compound | Molar Percentage in Product Mixture (%) |

| 1,1,1-Trichloropropane (unreacted) | 5 |

| 1,1-Dichloro-1-fluoropropane | 20 |

| 1-Chloro-1,1-difluoropropane | 45 |

| This compound | 30 |

| Note: This data is illustrative and the final product distribution is highly dependent on reaction time, temperature, and catalyst concentration. |

Liquid Phase Hydrofluorination of 1,1,1-Trichloropropane (Academic Interest)

Conversion from Fluorinated Propanols

An alternative synthetic strategy for producing this compound involves the chemical modification of fluorinated propanols, such as 1,1,1-Trifluoro-2-propanol (B1217171). This method typically involves converting the hydroxyl (-OH) group of the alcohol into a better leaving group, which is then subsequently removed and replaced by a hydrogen atom in a reduction step.

For instance, the hydroxyl group of a fluorinated propanol (B110389) can be reacted with tosyl chloride or mesyl chloride to form a tosylate or mesylate ester, respectively. These esters are excellent leaving groups. The subsequent reduction of the tosylate or mesylate intermediate, for example, using a hydride-based reducing agent like lithium aluminum hydride (LiAlH₄), would cleave the C-O bond and replace it with a C-H bond, yielding this compound. This pathway is a common strategy in organic synthesis for the deoxygenation of alcohols.

Reaction of 1,1,1-Trifluoro-2-propanol with Specific Reagents

The conversion of 1,1,1-Trifluoro-2-propanol to this compound involves the deoxygenation of the secondary alcohol. A plausible and effective method for this transformation is a two-step sequence involving the conversion of the hydroxyl group into a good leaving group, followed by reductive cleavage.

One common strategy is the tosylation of the alcohol followed by reduction. In this procedure, 1,1,1-Trifluoro-2-propanol is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, to form the corresponding tosylate. The tosylate group is an excellent leaving group, facilitating the subsequent reduction. The reduction of the tosylate to the desired alkane can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Another potential route for the deoxygenation of 1,1,1-Trifluoro-2-propanol is through catalytic transfer hydrogenation. This method avoids the use of stoichiometric metal hydrides and often employs a transition metal catalyst, such as a ruthenium or iridium complex, with a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org While this technique is widely used for the reduction of ketones and imines, its application to the direct deoxygenation of fluorinated alcohols like 1,1,1-Trifluoro-2-propanol is a subject of ongoing research. The efficiency of such a process would depend on the catalyst's ability to facilitate the cleavage of the C-O bond.

Below is a table summarizing potential reagents for the conversion of 1,1,1-Trifluoro-2-propanol to this compound.

| Step | Reagent | Purpose |

| Activation | p-Toluenesulfonyl chloride (TsCl) / Pyridine | Converts the hydroxyl group into a tosylate, a good leaving group. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduces the tosylate to the corresponding alkane. |

| Alternative | Catalytic Transfer Hydrogenation (e.g., Ru or Ir catalyst with a hydrogen donor) | Potential for direct deoxygenation of the alcohol. |

Control of Fluorination Agents and Reaction Conditions to Minimize Byproducts

In the broader context of synthesizing this compound and other hydrofluorocarbons, controlling the fluorination process is critical to maximize the yield of the desired product and minimize the formation of impurities. Byproducts can arise from over-fluorination, under-fluorination, or isomerization of the carbon skeleton.

Selective Fluorination via Aluminum Chloride or Fluorinated Solvents

Aluminum Chloride (AlCl₃) is a versatile Lewis acid catalyst that can play a significant role in hydrofluorination reactions. In the synthesis of fluorinated propanes, AlCl₃ can be used to catalyze the addition of hydrogen fluoride (HF) across a double bond or to facilitate halogen exchange reactions. The Lewis acidity of AlCl₃ activates the C-X bond (where X is a halogen) or the double bond, making it more susceptible to nucleophilic attack by the fluoride ion. nih.gov

The selectivity of the fluorination process when using an aluminum-based catalyst can be influenced by the catalyst's composition. For instance, aluminum chlorofluoride (ACF), a highly Lewis acidic material, has been investigated for its catalytic activity in hydrofluorination reactions. nih.gov The surface properties and the presence of both chlorine and fluorine in the catalyst structure can direct the regioselectivity of the fluorination.

Fluorinated solvents , such as trifluoroethanol and hexafluoroisopropanol, have emerged as beneficial media for various chemical transformations, including C-H activation and other transition-metal-catalyzed reactions. rsc.org Their unique properties, such as high polarity, low nucleophilicity, and ability to stabilize cationic intermediates, can influence the selectivity of a reaction. In the context of fluorination, using a fluorinated solvent could potentially modulate the reactivity of the fluorinating agent and the substrate, thereby enhancing the selectivity for the desired product and suppressing the formation of byproducts.

Suppression of Over-fluorination and Isomerization

Over-fluorination is a common issue in the synthesis of hydrofluorocarbons, leading to products with a higher degree of fluorination than desired. This can be controlled by carefully managing the reaction conditions, such as:

Stoichiometry of the Fluorinating Agent: Using a precise amount of the fluorinating agent can limit the extent of fluorination.

Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to prevent further reaction of the desired product.

Catalyst Activity: Employing a catalyst with optimized activity can favor the formation of the target compound without promoting subsequent fluorination steps.

Isomerization of the carbon backbone can also occur during fluorination, particularly under acidic conditions or at elevated temperatures. This can lead to the formation of structural isomers of the desired product, which can be difficult to separate. Strategies to suppress isomerization include:

Choice of Catalyst: The nature of the catalyst can significantly impact the propensity for isomerization. For example, in some cases, supported catalysts may offer better control over isomerization compared to their homogeneous counterparts.

Reaction Conditions: Milder reaction conditions, including lower temperatures and the use of less acidic catalysts or reaction media, can help to minimize skeletal rearrangements.

Substrate Design: In some cases, the structure of the starting material can be designed to disfavor isomerization pathways.

The following table outlines key parameters for controlling byproduct formation in the synthesis of this compound.

| Parameter | Control Strategy | Effect on Byproduct Formation |

| Fluorinating Agent | Precise stoichiometric control | Minimizes over-fluorination. |

| Catalyst | Selection of appropriate Lewis acidity and support | Influences selectivity and reduces isomerization. |

| Solvent | Use of fluorinated or other non-reactive solvents | Can enhance selectivity and stabilize intermediates. |

| Temperature | Optimization of reaction temperature | Lower temperatures can reduce over-fluorination and isomerization. |

| Reaction Time | Monitoring and quenching at optimal conversion | Prevents the formation of secondary byproducts. |

By carefully selecting the synthetic route and optimizing the reaction conditions, it is possible to produce this compound with high purity while minimizing the formation of undesirable byproducts.

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoropropane

Oxidation Reactions

Scientific literature does not provide well-documented methods for the direct oxidation of 1,1,1-trifluoropropane to achieve specific keto or aldehyde products in a controlled manner.

Formation of 1,1,1-Trifluoropropanone

There is a lack of available research detailing the direct synthesis of 1,1,1-trifluoropropanone from the oxidation of this compound.

Formation of 3,3,3-Trifluoropropanal (B1220928)

The formation of 3,3,3-trifluoropropanal through the direct oxidation of this compound is not a widely reported or established synthetic route in chemical literature.

Substitution Reactions

Substitution reactions, particularly halogenation, are significant pathways for the functionalization of this compound. The directing effects of the -CF₃ group play a crucial role in determining the regioselectivity of these reactions.

Halogenation Studies (e.g., with Halogens)

Halogenation of this compound provides a route to valuable fluorinated building blocks. The reaction conditions can be tuned to favor the substitution at specific positions along the propane (B168953) chain.

Synthesis of 3-Bromo-1,1,1-trifluoropropane (B1271859)

The direct bromination of this compound has been shown to produce 3-bromo-1,1,1-trifluoropropane. One documented method involves the reaction of this compound with bromine, which results in the formation of the desired product alongside other brominated species. epo.org This substitution reaction yields 3-bromo-1,1,1-trifluoropropane, but is accompanied by the formation of the isomeric 2-bromo-1,1,1-trifluoropropane (B1273104) and the over-brominated product, 3,3-dibromo-1,1,1-trifluoropropane. epo.org The distribution of these products highlights the competitive nature of the bromination process. epo.org

| Product Name | Chemical Formula | Reported Yield (%) |

|---|---|---|

| 3-Bromo-1,1,1-trifluoropropane | CF₃CH₂CH₂Br | 34.0 |

| 2-Bromo-1,1,1-trifluoropropane | CF₃CHBrCH₃ | 17.6 |

| 3,3-Dibromo-1,1,1-trifluoropropane | CF₃CH₂CHBr₂ | 19.0 |

Directed Chlorination to 3,3,3-Trifluoro-1-chloropropane

Research has demonstrated the directed chlorination of this compound to selectively yield 3,3,3-trifluoro-1-chloropropane (also known as 1-chloro-3,3,3-trifluoropropane). acs.org This process is significant as the powerful inductive effect of the -CF₃ group deactivates the adjacent methylene (B1212753) (-CH₂-) group, making the terminal methyl (-CH₃) group the primary site for chlorination. acs.org The reaction proceeds to introduce chlorine atoms predominantly at the 3-position. acs.org Further chlorination can occur at the same carbon, leading to di- and tri-chlorinated products at the terminal position. acs.org

| Product Name | Chemical Formula |

|---|---|

| 3,3,3-Trifluoro-1-chloropropane | CF₃CH₂CH₂Cl |

| 3,3,3-Trifluoro-1,1-dichloropropane | CF₃CH₂CHCl₂ |

| 3,3,3-Trifluoro-1,1,1-trichloropropane | CF₃CH₂CCl₃ |

Comparison of Liquid vs. Vapor Phase Chlorination Efficiency

The free-radical chlorination of alkanes like this compound can be conducted in either the liquid or vapor phase, with the reaction phase significantly influencing the efficiency and selectivity of the process. The reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps.

In the vapor phase , the reaction is typically initiated by heat or UV light, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from the propane backbone. Vapor-phase chlorinations are sensitive to the presence of oxygen, which can act as a radical trap and inhibit the chain reaction. libretexts.org

Liquid phase chlorination often employs radical initiators, such as peroxides, to facilitate the formation of chlorine radicals. libretexts.org This method can offer better control over reaction conditions. The selectivity of chlorination—the relative reactivity of primary versus secondary hydrogens—is a key consideration. For propane, abstraction of a secondary hydrogen is generally favored over a primary hydrogen due to the greater stability of the resulting secondary radical. masterorganicchemistry.com

Table 1: Factors Affecting Chlorination Phase Efficiency

| Factor | Vapor Phase | Liquid Phase |

| Initiation | Heat or UV light | Radical initiators (e.g., peroxides) |

| Inhibitors | Oxygen | Not typically inhibited by oxygen |

| Selectivity | Generally lower | Can be higher due to solvent effects |

| Conditions | Higher temperatures | Milder temperatures possible |

Nucleophilic Substitution Patterns

Nucleophilic substitution is a fundamental reaction class for many alkyl halides. However, this compound exhibits extremely low reactivity in such reactions. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, with a bond energy of approximately 467 kJ/mol. savemyexams.com This high bond strength makes the fluoride (B91410) ion an exceptionally poor leaving group, thus hindering nucleophilic substitution reactions. savemyexams.comcsbsju.edu

While some advanced methods can achieve C-F bond cleavage, such as intramolecular SN2 reactions where the nucleophile and leaving group are part of the same molecule, intermolecular substitutions on unactivated alkyl fluorides like this compound are exceptionally difficult and not a common synthetic pathway. cas.cn

Reduction Reactions for Derivatization

The derivatization of this compound via reduction is challenging due to the strength and stability of the C-F bond. Conventional reducing agents are typically ineffective at cleaving this bond. However, modern synthetic chemistry has developed specialized methods for C-F bond activation that could potentially be applied.

One such approach involves reductive C-F bond cleavage enabled by visible light photoredox catalysis. nih.gov In these systems, a photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) to the fluorinated substrate. This generates a radical anion, which can then eliminate a fluoride ion to produce a carbon-centered radical. This radical can then be further functionalized, effectively achieving a reductive derivatization.

Another strategy is the use of silyl (B83357) radicals generated from silylboronates, which can enable the defluorinative functionalization of organic fluorides under mild, transition-metal-free conditions. springernature.com These methods represent advanced synthetic techniques required to overcome the high stability of the C-F bond. For a compound like this compound, such reactions would likely target the C-F bonds to create a new functional group at the C1 position.

Gas Phase Thermal Decomposition Studies

Fluorinated alkanes are known for their high thermal stability. nih.gov The thermal decomposition of this compound, like other fluorinated hydrocarbons, requires significant energy input. Studies on similar compounds, such as octafluoropropane, have shown that decomposition temperatures of 1,000 °C or higher are necessary. nih.gov The primary pathway for the thermal decomposition of many hydrofluorocarbons is the elimination of hydrogen fluoride (HF).

While specific kinetic data for the pyrolysis of this compound is limited in publicly available literature, the decomposition would be expected to proceed through the cleavage of the weakest bonds first. The C-C bond is generally weaker than the C-F bond, suggesting that initial fragmentation could lead to the formation of smaller radical species. The subsequent elimination of stable molecules like HF would be a highly probable decomposition route. The thermal degradation of fluoropolymers also shows the formation of various fluorinated compounds and HF at high temperatures. turi.orgdigitellinc.com

Pyrolysis of 2,3-Epoxy-1,1,1-trifluoropropane

Information regarding the synthesis and pyrolysis of 2,3-epoxy-1,1,1-trifluoropropane is highly specialized. However, the thermal decomposition of epoxides, in general, can proceed through several mechanistic pathways, often leading to the formation of carbonyl compounds (ketones or aldehydes) and allylic alcohols. osti.gov The presence of the electron-withdrawing trifluoromethyl group would significantly influence the electronic properties of the epoxide ring and the stability of any intermediates, thereby directing the decomposition mechanism.

One plausible pathway for the thermal isomerization of epoxides to carbonyl compounds involves a biradical mechanism . This process would begin with the homolytic cleavage of one of the C-O bonds in the epoxide ring, forming a biradical intermediate.

This biradical can then undergo further rearrangement. For instance, a 1,2-hydrogen shift could occur, followed by the formation of a carbonyl π-bond and cleavage of the remaining C-O bond to yield a ketone or an aldehyde. The specific carbonyl product would depend on the substitution pattern of the original epoxide. Mechanistic studies on epoxide formation have also invoked biradical intermediates, suggesting their viability in related chemical processes. researchgate.net

The formation of an allylic alcohol from an epoxide typically occurs through an isomerization process. Under thermal conditions, a concerted mechanism is a possible pathway. This would involve a transition state where a hydrogen atom from a carbon adjacent to the epoxide ring is transferred to the epoxide oxygen, simultaneous with the opening of the epoxide ring and the formation of a new C=C double bond.

This type of reaction is analogous to the base-promoted isomerization of epoxides, which is known to proceed through a concerted syn-elimination pathway to form allylic alcohols. wikipedia.org In a thermal, uncatalyzed reaction, the high energy input could facilitate a similar concerted rearrangement, bypassing the need for a base and avoiding discrete ionic or radical intermediates. The stereochemistry and regiochemistry of the reaction would be dictated by the orbital alignment in the concerted transition state.

Chemical Activation and Bond Strength Analysis

The strengths of the chemical bonds within this compound have been investigated through the study of its decomposition following chemical activation. Research conducted on the decomposition of chemically activated this compound has provided valuable data on the dissociation energies of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. rsc.org

In these studies, the molecule is energized, leading to bond cleavage. By analyzing the products and kinetics of the decomposition, it is possible to determine the energy required to break specific bonds. This research has established the bond dissociation energy for the primary C-H bond in the molecule.

Table 1: Bond Dissociation Energy for this compound

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| C-H (Primary) | 98 |

This value is critical for understanding the reactivity of this compound, as it quantifies the energy required to initiate reactions involving C-H bond cleavage.

Vapor-Phase Nitration Research

Detailed research findings specifically investigating the vapor-phase nitration of this compound are not extensively documented in the available scientific literature. While vapor-phase nitration is a known method for the modification of alkanes, specific studies outlining the reaction conditions, product distribution, and mechanisms for this compound could not be identified in the reviewed sources.

Enzymatic Hydroxylation Studies

The enzymatic hydroxylation of this compound has been a subject of investigation, particularly using the enzyme particulate methane (B114726) monooxygenase (pMMO). nih.gov This enzyme, found in methanotrophic bacteria, is known for its ability to oxidize a range of alkanes. wikipedia.orgwikipedia.org Studies with pMMO from Methylococcus capsulatus (Bath) have provided insights into how this fluorinated substrate interacts with the enzyme's active site. nih.govnih.gov

Particulate methane monooxygenase (pMMO) has been shown to catalyze the oxidation of this compound. nih.gov The enzyme facilitates the insertion of an oxygen atom into a C-H bond, converting the alkane into an alcohol. Specifically, the hydroxylation of this compound occurs at the second carbon atom (C2 position), yielding 1,1,1-trifluoropropan-2-ol as the product. nih.gov This demonstrates the capability of pMMO to recognize and process fluorinated hydrocarbons, which can serve as probes for understanding its catalytic mechanism. nih.govwikipedia.org

Enzymatic reactions are often notable for their stereoselectivity, and the hydroxylation of this compound by pMMO is a clear example. nih.gov Research has revealed that the hydroxylation at the C2 position exhibits a distinct chiral selectivity. nih.gov Interestingly, this selectivity is inverse to that observed with the hydroxylation of a comparable non-fluorinated alkane, n-butane. nih.gov This reversal in stereochemical preference highlights the significant influence of the trifluoromethyl (CF₃) group on how the substrate is processed by the enzyme. nih.gov

The stereochemical outcome of the enzymatic hydroxylation provides crucial clues about how this compound orients itself within the hydrophobic pocket of the pMMO active site. nih.govnih.gov The inverse chiral selectivity observed suggests that the bulky and electronegative trifluoromethyl group plays a determining role in the substrate's positioning. nih.gov Scientists infer that the size of the CF₃ group, considered comparable to an ethyl group, dictates an orientation different from that of n-butane. nih.gov These findings help to delineate the structural and steric factors within the enzyme's active site that govern substrate binding and the subsequent catalytic transformation. nih.govresearchgate.net

Computational Chemistry and Quantum Chemical Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in 1,1,1-trifluoropropane is defined by the rotation around its carbon-carbon single bonds. While the primary conformational interest in propane (B168953) derivatives often lies in the dihedral angle along the main C-C-C backbone, studies on this compound have focused on the rotational barrier of the terminal methyl (CH₃) group.

In its ground state, this compound adopts a staggered conformation to minimize steric hindrance between the hydrogen atoms of the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, and the fluorine atoms of the trifluoromethyl (-CF₃) group. A key aspect of its conformational dynamics is the energy required to rotate the terminal methyl group. Experimental studies using microwave spectroscopy have precisely determined this rotational barrier. The barrier to internal rotation of the methyl group has been calculated from observed A-E splittings in the microwave spectrum. rsc.org

This barrier represents the energy difference between the most stable, staggered conformation and the least stable, eclipsed conformation during the rotation of the methyl group.

Table 1: Barrier to Internal Rotation of the Methyl Group in this compound

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Rotational Barrier | 2635(4) | cal mol⁻¹ | rsc.org |

| Rotational Barrier | 11.03(2) | kJ mol⁻¹ | rsc.org |

The stability of the ground state conformation of this compound is governed by a balance of intramolecular forces. These include steric repulsion between bulky groups and stabilizing hyperconjugative interactions. The determined rotational barrier of the methyl group (2635 cal mol⁻¹) is a quantitative measure of the energetic cost of disrupting the stable staggered arrangement, indicating the strength of the stabilizing interactions in the ground state versus the repulsive forces in the eclipsed transition state. rsc.org

A potential energy surface (PES) scan for the rotation of the methyl group in this compound would show energy minima corresponding to the staggered conformations and energy maxima for the eclipsed conformations. The energy difference between these minima and maxima corresponds to the experimentally determined rotational barrier of 2635 cal mol⁻¹. rsc.org This value provides a critical data point for understanding the potential energy landscape governing the molecule's internal dynamics.

Electronic Properties and Dissociative Channels

The electronic structure of this compound dictates its behavior under conditions of ionization and its intrinsic acidity in the gas phase.

The study of electron impact ionization is crucial for understanding the behavior of molecules in various applications, including plasma physics. Recent theoretical studies have calculated the electron impact partial and total ionization cross sections for this compound using the binary encounter Bethe (BEB) model. arxiv.org These calculations provide valuable data on the probability of ionization and the formation of various cationic fragments when the molecule is subjected to electron bombardment. arxiv.orgresearchgate.net

The corresponding thermal rate coefficients, which describe the speed of ionization reactions at different temperatures, have also been calculated using Maxwell's velocity distribution function. arxiv.org These data are essential for modeling plasmas containing this compound. arxiv.org

Table 2: Calculated Ionization Data for this compound

| Data Type | Model/Method | Application | Source |

|---|---|---|---|

| Total Ionization Cross Section (TICS) | Binary Encounter Bethe (BEB) | Plasma Modeling | arxiv.orgresearchgate.net |

| Partial Ionization Cross Section (PICS) | Modified BEB & Mass Spectrum Data | Plasma Modeling | researchgate.net |

| Thermal Rate Coefficients | Maxwell's Velocity Distribution | Plasma Modeling | arxiv.orgcolab.ws |

The intrinsic acidity of a molecule, free from solvent effects, can be determined in the gas phase. The gas-phase acidity of this compound has been derived from threshold energies for collision-induced dissociation (CID) in activated reactions. This method involves studying the de-protonation reaction C₃H₄F₃⁻ + H⁺ = C₃H₅F₃.

The enthalpy of this reaction (ΔrH°) provides a direct measure of the molecule's acidity. A lower value indicates a more acidic compound.

Table 3: Gas-Phase Acidity Data for this compound

| Quantity | Value | Units | Method | Source |

|---|---|---|---|---|

| ΔrH° | 1699 ± 15 | kJ/mol | CIDT | Graul and Squires, 1990 |

| ΔrG° | 1667 ± 15 | kJ/mol | H-TS | Graul and Squires, 1990 |

CIDT: Collision-Induced Dissociation Threshold; H-TS: High-Pressure Temperature Studies

These values quantify the energy required to remove a proton from this compound in the gas phase, providing a fundamental measure of its chemical reactivity.

Barriers to Internal Rotations and Torsional Potentials

The internal rotation around single bonds is a key aspect of molecular flexibility. In this compound, rotation around the C-C single bonds is hindered by an energy barrier. Computational chemistry provides a powerful means to quantify these barriers and map the torsional potential energy surface. nih.govbiomedres.us

By systematically rotating a specific dihedral angle (e.g., H-C-C-C or F-C-C-C) and calculating the molecule's energy at each step, a potential energy curve can be generated. This is typically performed using high-level ab initio methods or DFT. rsc.org The energy difference between the lowest energy conformation (staggered) and the highest energy conformation (eclipsed) defines the rotational barrier. For this compound, two distinct rotational barriers exist: one for the rotation of the methyl (-CH₃) group and another for the trifluoromethyl (-CF₃) group. These calculations reveal the energetic cost of moving from stable, staggered conformers to unstable, eclipsed transition states, providing fundamental data on the molecule's conformational dynamics. biomedres.usbas.bg

Molecular Dynamics and Monte Carlo Simulations

To understand the behavior of this compound at a macroscopic level (e.g., its properties as a liquid or gas), computational methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These simulations rely on a simplified representation of the potential energy of the system, known as a molecular force field.

A molecular force field is a set of equations and associated parameters designed to reproduce the potential energy surface of a molecule or a system of molecules. arxiv.org Standard force fields like CHARMM, AMBER, and OPLS provide parameters for common organic molecules. researchgate.netnih.govnih.gov However, the unique electronic nature of fluorinated compounds often necessitates the development of specific, refined parameters for accurate simulations. fu-berlin.debiorxiv.org

The development of a force field for this compound involves a multi-step process. First, quantum mechanical calculations (typically at the MP2 or a high-level DFT level) are performed on the isolated molecule to obtain data on its equilibrium geometry, conformational energy profiles (including rotational barriers), and vibrational frequencies. ucsb.edu The electrostatic potential is also calculated to derive partial atomic charges. Next, the parameters within the force field's functional form (for bond stretching, angle bending, dihedral torsions, and non-bonded interactions) are systematically adjusted to reproduce the quantum mechanical data as well as experimental data for bulk properties like liquid density and heat of vaporization. nih.govfu-berlin.de This careful parameterization is essential for ensuring that subsequent MD or MC simulations can accurately predict the thermodynamic and transport properties of this compound. nih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1,1,1-Trifluoropropane. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the this compound molecule, confirming its structure and allowing for an accurate assessment of its purity. jeolusa.comscielo.br The ¹H NMR spectrum reveals the environment of the protons, the ¹³C NMR spectrum provides information about the carbon skeleton, and the ¹⁹F NMR spectrum is highly specific to the trifluoromethyl group.

The expected NMR spectral data for this compound are summarized below. These values are predictive and can vary slightly based on the solvent and experimental conditions.

Table 1: Predicted NMR Data for this compound (CH₃CH₂CF₃)

| Nucleus | Atom Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | -CH₃ | ~1.1 | Triplet of Quartets (tq) | ³JHH ≈ 7.5, ⁴JHF ≈ 2.5 |

| -CH₂- | ~2.1 | Quartet of Quartets (qq) | ³JHH ≈ 7.5, ³JHF ≈ 11 | |

| ¹³C | -CH₃ | ~10 | Singlet | |

| -CH₂- | ~30 | Quartet | ²JCF ≈ 30 | |

| -CF₃ | ~127 | Quartet | ¹JCF ≈ 275 | |

| ¹⁹F | -CF₃ | ~-65 | Triplet | ³JFH ≈ 11 |

Predicted data is based on established principles of NMR spectroscopy.

The distinct chemical shifts and coupling patterns for each nucleus serve as a unique fingerprint for this compound, enabling its unambiguous identification. Purity can be assessed by the absence of signals corresponding to impurities or isomers.

Multi-nuclei Broadband Benchtop NMR Applications in Reaction Monitoring

The advent of high-performance benchtop NMR spectrometers has revolutionized the ability to monitor chemical reactions in real time. advancedscience.vn These instruments, often equipped with multi-nuclei broadband capabilities, allow for the simultaneous or sequential monitoring of different nuclei such as ¹H, ¹³C, and ¹⁹F. oxinst.comoxinst.com This is particularly advantageous for reactions involving this compound, where changes in the chemical environment of all three nuclei can provide a comprehensive understanding of the reaction progress. advancedscience.vnyoutube.com For instance, in a reaction where this compound is a starting material, a benchtop NMR spectrometer can be used to track the disappearance of its characteristic signals and the appearance of new signals corresponding to intermediates and products. whiterose.ac.uk This allows for the optimization of reaction conditions and provides valuable kinetic and mechanistic insights. magritek.com

¹H-¹⁹F Heteronuclear Correlation (HETCOR) NMR for Isomeric Differentiation

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are powerful tools for establishing connectivity between different nuclei. In the case of fluorinated compounds, ¹H-¹⁹F HETCOR can be used to correlate proton signals with fluorine signals that are coupled to each other. nih.gov This is particularly useful for differentiating between isomers of trifluoropropane.

For example, this compound can be distinguished from its isomer, 1,1,2-Trifluoropropane, using ¹H-¹⁹F HETCOR. In this compound, the protons on the adjacent methylene (B1212753) (-CH₂-) group would show a correlation to the fluorine atoms of the trifluoromethyl (-CF₃) group. In contrast, 1,1,2-Trifluoropropane would exhibit different correlation patterns consistent with its structure. This technique provides unambiguous evidence for the specific isomeric form of the compound. nih.govresearchgate.net

¹⁹F NMR for Monitoring Trifluoromethyl Environments in Reactions

The ¹⁹F nucleus is an excellent probe for monitoring chemical reactions due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts. magritek.com The chemical shift of the trifluoromethyl group in this compound is highly sensitive to changes in its local electronic environment. nih.gov Any chemical transformation at or near the -CF₃ group will result in a significant change in its ¹⁹F NMR signal. nih.gov This allows for precise monitoring of reactions involving the trifluoromethyl moiety, providing information on reaction initiation, conversion rates, and the formation of byproducts. researchgate.net For example, in a reaction where the ethyl group of this compound is modified, subtle changes in the ¹⁹F chemical shift can be observed, providing insights into the electronic effects of the transformation.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Confirmation and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that allows for the separation of components in a mixture followed by their individual mass analysis. libretexts.org For a volatile compound like this compound, GC-MS is an ideal method for its identification. ufl.edu The gas chromatograph separates this compound from other components, and the mass spectrometer then ionizes the molecule, typically through electron ionization (EI). wisc.edu

The resulting mass spectrum will show a molecular ion peak ([M]⁺), which confirms the molecular weight of the compound (98.07 g/mol ). nih.gov However, the molecular ion can be unstable and may not always be readily observed. gcms.cznih.gov More commonly, the mass spectrum is characterized by a specific fragmentation pattern, which provides structural information.

Table 2: Expected Key Mass Fragments for this compound

| m/z | Ion Structure | Description |

| 98 | [CH₃CH₂CF₃]⁺ | Molecular Ion |

| 79 | [CH₃CHCF₂]⁺ | Loss of HF |

| 69 | [CF₃]⁺ | Loss of Ethyl Radical (C₂H₅) |

| 29 | [C₂H₅]⁺ | Loss of Trifluoromethyl Radical (CF₃) |

This table represents a simplified prediction of the fragmentation pattern.

The fragmentation pattern serves as a chemical fingerprint, and by comparing it to spectral libraries, the identity of this compound can be confirmed with a high degree of confidence. libretexts.org

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are fundamental techniques for investigating the vibrational modes of molecules, which provides insights into their structure, bonding, and conformational isomers.

Matrix Isolation FTIR Spectroscopy for Conformational Studies

Matrix isolation is a technique where molecules are trapped in an inert solid matrix (like argon or xenon) at very low temperatures. This minimizes intermolecular interactions and rotational motion, allowing for high-resolution spectroscopic study of different molecular conformers.

Analysis of Vibrational Modes and Rotational Barriers

The analysis of a molecule's vibrational spectrum allows for the assignment of specific absorption bands to fundamental modes of vibration, such as C-H stretching, C-C stretching, C-F stretching, and various bending modes. From detailed analysis, particularly of torsional (twisting) modes, the energy barriers to internal rotation can be determined.

For this compound, a detailed experimental analysis of its vibrational modes and the corresponding rotational barriers is not prominently featured in published research. While theoretical calculations can predict these values, peer-reviewed experimental data from IR and Raman spectra that specifically details these assignments and energy barriers for this compound is not available.

In Situ FTIR Spectroscopy for Reaction Progress Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical method used to monitor chemical reactions in real-time, providing information on the consumption of reactants and the formation of intermediates and products. This technique allows for the study of reaction kinetics and mechanisms without the need for sample extraction.

There are no specific examples in the scientific literature of in situ FTIR spectroscopy being used to monitor reactions involving this compound, either as a reactant, solvent, or product. The application of this technique is highly dependent on the specific chemical process being investigated, and to date, no such studies focusing on this compound have been published.

Microwave Spectroscopy for Rotational Spectra and Conformation

Microwave spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. wikipedia.org It is an extremely precise method for determining molecular geometry, including bond lengths, bond angles, and conformational structures, by analyzing the molecule's moments of inertia. libretexts.org Only molecules with a permanent dipole moment exhibit a pure rotational spectrum. wikipedia.org

A detailed study of the rotational spectrum of this compound using microwave spectroscopy is not found in the available scientific literature. Consequently, experimental data on its rotational constants, precise molecular structure, and conformational analysis derived from this technique are not available. Such studies have been performed on other fluorinated propanes, like 2-fluoropropane, yielding precise rotational constants and barriers to internal rotation, but similar analyses for this compound have not been reported. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, where electrons are promoted from a lower energy orbital to a higher energy orbital upon absorption of ultraviolet or visible light. The energy required for these transitions provides information about the electronic structure of the molecule.

This compound is a saturated alkane derivative, meaning it contains only sigma (σ) bonds (C-C, C-H, C-F) and non-bonding electrons on the fluorine atoms. The only possible electronic transitions are of the high-energy σ → σ* type. These transitions require energy corresponding to wavelengths in the vacuum ultraviolet (VUV) region, which is typically below 200 nm. Standard UV-Visible spectrophotometers operate in the 200-800 nm range.

For this reason, this compound is not expected to show any absorption in a standard UV-Vis spectrum. This lack of chromophores (the parts of a molecule responsible for light absorption) explains the absence of published UV-Visible spectroscopy studies and data for this compound.

Environmental Chemistry and Atmospheric Degradation Research

Atmospheric Lifetimes and Degradation Pathways

The primary mechanism for the removal of hydrofluorocarbons (HFCs) from the atmosphere is through reactions with hydroxyl (OH) radicals. The rate of this reaction is a critical factor in determining a compound's atmospheric lifetime. However, a diligent search of scientific databases and literature has not yielded specific experimental data for the reaction rate constant between 1,1,1-Trifluoropropane and OH radicals. Similarly, information regarding its reaction kinetics with chlorine (Cl) atoms, another potential atmospheric sink, is not available. Without these fundamental kinetic parameters, a reliable calculation of its atmospheric lifetime cannot be performed.

Furthermore, the specific chemical byproducts resulting from the gas-phase oxidation of this compound have not been detailed in the reviewed literature. While general degradation pathways for HFCs are understood to produce smaller fluorinated compounds, the precise nature and yield of the products for this particular molecule remain uncharacterized.

Photochemical Reactivity Assessments

In the absence of significant microbial degradation, the primary sink for this compound in the environment is expected to be atmospheric photochemical reactions. The principal degradation pathway for hydrofluorocarbons (HFCs) in the troposphere is through reaction with hydroxyl radicals (•OH). This process is initiated by the abstraction of a hydrogen atom from the molecule, leading to the formation of a fluoroalkyl radical, which then undergoes a series of reactions to form more stable products.

While specific experimental data on the photochemical reactivity of this compound is scarce, the atmospheric lifetimes of other hydrofluoroalkanes provide a basis for estimation. For instance, the atmospheric lifetime of 1,1,1-trifluoroethane (B1214931) (HFC-143a) is estimated to be around 52 years, governed by its reaction with OH radicals. Given the structural similarity, it is anticipated that this compound would have a comparable or slightly shorter atmospheric lifetime due to the presence of additional, more readily abstractable hydrogen atoms on the adjacent methylene (B1212753) and methyl groups.

The rate of reaction with OH radicals is a critical parameter in determining the atmospheric lifetime and, consequently, the global warming potential (GWP) of a compound. For comparison, the atmospheric lifetime of trans-1-chloro-3,3,3-trifluoropropylene, a structurally related but more reactive compound due to its double bond, is significantly shorter at approximately 40 days. researchgate.net Saturated hydrofluorocarbons like this compound are much less reactive.

The photochemical degradation of this compound is expected to proceed as follows:

Initiation: Reaction with a hydroxyl radical abstracts a hydrogen atom.

CH₃CH₂CF₃ + •OH → •CH₂CH₂CF₃ / CH₃•CHCF₃ + H₂O

Propagation: The resulting alkyl radical reacts with molecular oxygen.

Fluoroalkyl Radical + O₂ → Fluoroalkyl Peroxy Radical

Further Reactions: The peroxy radical can then react with nitric oxide (NO) or other atmospheric species, leading to the formation of aldehydes, ketones, and ultimately, smaller, more oxidized compounds like trifluoroacetic acid (TFA), which is known for its persistence in the environment. fluorocarbons.org

The long atmospheric lifetime of such compounds indicates that they can be transported over long distances and contribute to the global background of atmospheric greenhouse gases.

Table 2: Atmospheric Lifetimes of Selected Fluorinated Compounds

| Compound | Chemical Formula | Atmospheric Lifetime | Primary Degradation Pathway |

| 1,1,1-Trifluoroethane (HFC-143a) | CH₃CF₃ | ~52 years | Reaction with OH radicals |

| trans-1-Chloro-3,3,3-trifluoropropylene | C₃H₂ClF₃ | ~40 days | Reaction with OH radicals |

| This compound | CH₃CH₂CF₃ | Estimated to be on the order of years to decades | Reaction with OH radicals |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.gov These models are particularly valuable for compounds like this compound, for which extensive experimental data may be lacking. QSPR can be used to estimate key environmental parameters such as water solubility, vapor pressure, soil adsorption coefficient (Koc), and atmospheric degradation rates.

For fluorinated compounds, QSPR models have been developed to predict properties that are crucial for understanding their environmental distribution and persistence. acs.orgmdpi.com For instance, the organic carbon-normalized sorption coefficient (log Koc) is a critical parameter for assessing the partitioning of a chemical between soil/sediment and water. nih.gov QSPR models for per- and polyfluoroalkyl substances (PFAS) often incorporate molecular descriptors such as molecular weight, dipole moment, and various quantum chemical parameters to predict log Koc. mdpi.com

The development of a robust QSPR model for the environmental fate of this compound would involve the following steps:

Data Collection: Gathering experimental data for a set of structurally similar compounds (a "training set").

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the training set. These can include topological, geometric, and electronic descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the molecular descriptors and the property of interest (e.g., atmospheric lifetime).

Model Validation: Testing the predictive power of the model using an independent set of compounds (a "test set").

While QSPR provides a powerful tool for filling data gaps, the accuracy of the predictions is highly dependent on the quality and applicability domain of the model. For novel fluorinated compounds, it is crucial to ensure that the model's training set includes structurally relevant molecules.

Table 3: Key Parameters for QSPR Modeling of Environmental Fate

| Environmental Parameter | Importance | Typical Molecular Descriptors Used in QSPR |

| Atmospheric Lifetime | Governs persistence in the atmosphere and global warming potential. | Number of C-H bonds, bond dissociation energies, electronic properties. |

| Soil Adsorption Coefficient (Koc) | Determines mobility in soil and potential for groundwater contamination. | Molecular weight, dipole moment, lowest unoccupied molecular orbital energy. |

| Water Solubility | Influences transport in aquatic systems. | Molecular volume, polarizability, hydrogen bonding capacity. |

| Vapor Pressure | Affects partitioning between air, water, and soil. | Boiling point, molecular surface area. |

Applications in Advanced Organic and Inorganic Synthesis Research

Building Block in Fluorinated Compound Synthesis

1,1,1-Trifluoropropane serves as a fundamental starting point for the creation of more complex fluorinated structures. Its trifluoromethyl group is a key feature in many bioactive molecules, and the propane (B168953) backbone allows for functionalization at various positions, leading to a diverse range of synthetic intermediates.

3-Bromo-1,1,1-trifluoropropane (B1271859) is a vital intermediate, valued for its bifunctional nature—possessing both a stable trifluoromethyl group and a reactive carbon-bromine bond ready for further chemical transformation. Historically, the synthesis of this compound was challenging due to the powerful electron-withdrawing effect of the CF₃ group, which deactivates the adjacent double bond in its precursor, 3,3,3-trifluoropropene (B1201522), making the addition of hydrogen halides difficult. epo.org Early methods often required harsh conditions, such as the use of ultraviolet light or potent Lewis acid catalysts like aluminum tribromide, and frequently suffered from low yields and poor selectivity. epo.org

A significant advancement in its synthesis involves the reaction of 3,3,3-trifluoropropene with anhydrous hydrogen bromide (HBr) in the presence of an activated carbon catalyst at elevated temperatures. epo.orggoogle.com This method offers high conversion rates and excellent selectivity, making it suitable for commercial-scale production. google.com The reaction is characterized by its efficiency and economic advantages over previous techniques. epo.org For example, gas chromatography analysis of the product stream from this process showed a 98% selectivity for 3-bromo-1,1,1-trifluoropropane, with only 1% of the isomeric byproduct, CF₃CHBrCH₃, being formed. epo.org

| Method | Precursor | Reagents & Conditions | Key Disadvantages | Reference |

|---|---|---|---|---|

| Halogen Exchange | 1-bromo-3,3,3-trichloropropane | Antimony V halides or SbF₃ | Low yield | google.com |

| UV-Mediated Addition | 3,3,3-trifluoropropene | HBr, Mercury flood lamp (UV) | Requires specialized equipment, long reaction times | epo.org |

| Lewis Acid Catalysis | 3,3,3-trifluoropropene | HBr, Aluminum tribromide (AlBr₃) | Requires powerful and corrosive Lewis acids | epo.org |

| Activated Carbon Catalysis | 3,3,3-trifluoropropene | Anhydrous HBr, Activated Carbon Catalyst, 150°C - 800°C | High conversion, yield, and selectivity (98%) | epo.orggoogle.com |

The introduction of chlorine atoms into the this compound scaffold generates derivatives that are precursors to a wide array of pharmaceutical and agrochemical products. The directed chlorination of this compound allows for the selective placement of chlorine, which can then serve as a handle for subsequent synthetic modifications or be an integral part of the final active molecule. For instance, 2,2-dichloro-1,1,1-trifluoropropane (B55083) is one such derivative with documented synthetic utility. nih.gov The presence of both chlorine and fluorine atoms on the same molecule can significantly influence its biological activity and physical properties.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting radionuclide. The short-lived isotope fluorine-18 (B77423) (¹⁸F) is widely used for this purpose. While this compound itself is not a target for radiolabeling, its derivatives are crucial in the development of ¹⁸F-labeled PET tracers.

The synthetic strategy involves designing a biologically relevant molecule that contains a trifluoropropane-like moiety. A precursor molecule is synthesized, which is then subjected to a late-stage nucleophilic fluorination reaction using [¹⁸F]fluoride. This approach is used to create radiolabeled analogs of amino acids, bombesin, and other molecules for imaging tumors and other disease states. For example, novel fluorinated analogues of amino acids have been successfully radiolabeled with fluorine-18 and show promise as imaging agents for detecting intracranial neoplasms.

Role as a Solvent in Chemical Reactions

Based on its physical properties, such as a low boiling point (-12°C) and a molecular structure with both polar (C-F bonds) and non-polar (C-H, C-C bonds) regions, this compound could be considered for applications as a specialized solvent or a component in solvent mixtures. chemwhat.comchemicalbook.com However, in the reviewed scientific literature, there is limited documentation of its widespread use as a primary solvent for conducting chemical reactions in research settings. Its application is more prominently featured as a gaseous reagent or a foundational chemical building block rather than as a reaction medium.

Synthesis of Trifluoromethylated Ketones via Ring-Opening Reactions of 1,1,1-Trifluoro-2,3-epoxypropane

Trifluoromethyl ketones (TFMKs) are a highly important class of compounds, known for their application as potent inhibitors of various enzymes due to the electron-withdrawing nature of the trifluoromethyl group. durham.ac.uk A key precursor for the synthesis of chiral TFMKs and related structures is 1,1,1-trifluoro-2,3-epoxypropane (also known as (trifluoromethyl)oxirane).

The synthesis of TFMKs can be achieved through a two-step process starting from this epoxide. The first step involves the nucleophilic ring-opening of the epoxide. The strained three-membered ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of 3-substituted-1,1,1-trifluoropropan-2-ols. researchgate.net This reaction provides a versatile method for introducing various functional groups. Research has demonstrated an efficient and environmentally friendly microwave-assisted, solvent-free ring-opening of the epoxide with long-chain alcohols to produce 3-alkoxy-1,1,1-trifluoropropan-2-ols. researchgate.net

The resulting trifluoromethyl carbinols (or substituted propan-2-ols) are then oxidized in a second step to yield the target trifluoromethyl ketones. This oxidation can be accomplished using various reagents, such as the Dess-Martin periodinane. durham.ac.uk

| Nucleophile | Resulting Product Class (after ring-opening) | Reference |

|---|---|---|

| Amines (e.g., diethylamine) | 1-Amino-3,3,3-trifluoro-2-propanols | researchgate.net |

| Azides | 1-Azido-3,3,3-trifluoro-2-propanols | researchgate.net |

| Cyanides | 1-Cyano-3,3,3-trifluoro-2-propanols | researchgate.net |

| Organometallics (e.g., Grignard) | Substituted 1,1,1-trifluoroalkan-2-ols | researchgate.net |

| Alcohols/Alkoxides | 1-Alkoxy-3,3,3-trifluoro-2-propanols | researchgate.net |

Enantioselective Arylation of Halogenated Trifluoropropanes

The catalytic, enantioselective formation of carbon-carbon bonds is a fundamental goal in modern organic synthesis. The arylation of alkyl halides, including halogenated trifluoropropanes, provides a direct route to chiral molecules containing both a trifluoromethyl group and an aryl moiety. These structures are of significant interest in medicinal chemistry.

Research has demonstrated the viability of the enantioselective arylation of 2-bromo-1,1,1-trifluoropropane (B1273104) using nickel-based catalyst systems. researchgate.net Such cross-coupling reactions enable the construction of chiral centers adjacent to a trifluoromethyl group with high stereocontrol. Similarly, palladium-catalyzed enantioselective α-arylation reactions have been developed for related substrates, such as α-fluoroketones, using specialized chiral phosphine (B1218219) ligands like Difluorphos. nih.gov These methods often involve the coupling of an aryl halide or triflate with a metal enolate or an organometallic reagent derived from the halogenated propane. The development of these catalytic systems is crucial as it allows for the synthesis of highly valuable, enantioenriched building blocks that would be difficult to access through other synthetic routes. nih.govrsc.org

Synthesis of α-Fluoro Carboxylic Acid Derivatives via Catalytic Enantioselective Fluorination

The introduction of a fluorine atom at the α-position of carboxylic acids can dramatically alter their biological activity, making the synthesis of α-fluoro carboxylic acid derivatives a significant area of research. Catalytic enantioselective fluorination has emerged as a powerful tool for the stereocontrolled synthesis of these compounds. nih.govnih.gov This method often involves the use of transition metal catalysts with chiral ligands to control the stereochemical outcome of the fluorination reaction. nih.gov

While various substrates, such as β-ketoesters and acid chlorides, have been successfully employed in catalytic enantioselective fluorination, the direct use of this compound as a precursor in these reactions is not well-documented in the reviewed literature. The research in this field primarily focuses on the development of new catalysts and fluorinating agents to achieve high yields and enantioselectivities for a broad range of substrates. nih.govnih.gov

Table 1: Examples of Catalytic Systems for Enantioselective α-Fluorination

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) |

| Chiral Palladium Complex | β-ketoesters | NFSI | High |

| Ti(TADDOLato) | α-acyl lactams | NFSI | Up to 87% |

| Ni(ClO₄)₂/DBFOX-Ph | Cyclic β-ketoesters | Selectfluor | 93-99% |

Data sourced from studies on catalytic enantioselective fluorination. nih.gov

Synthesis of 1,1,1-Trifluoro-2-aminoalkanes